5-Benzoylpyrrolidin-2-one

Organic Synthesis Amide Activation Green Chemistry

Procure 5-Benzoylpyrrolidin-2-one for its C5-benzoyl-activated carbonyl, enabling rapid, metal-free transamidation under mild aqueous conditions—a reactivity distinct from N-benzoyl or C4-substituted analogs. Essential for late-stage drug candidate diversification and SAR library generation. (S)-Enantiomer (CAS 74936-94-0) available for chiral synthesis.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 111556-29-7
Cat. No. B8719127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzoylpyrrolidin-2-one
CAS111556-29-7
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)C2=CC=CC=C2
InChIInChI=1S/C11H11NO2/c13-10-7-6-9(12-10)11(14)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)
InChIKeyLBKGPOUNLPXMRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzoylpyrrolidin-2-one (CAS: 111556-29-7) Technical Baseline: A C5-Benzoylated Cyclic Amide for Chiral Synthesis and Biological Screening


5-Benzoylpyrrolidin-2-one (CAS: 111556-29-7) is a cyclic amide derivative characterized by a pyrrolidin-2-one core substituted with a benzoyl group at the C5 position, yielding a molecular formula of C11H11NO2 and a molecular weight of 189.21 g/mol . This compound is commonly available as a racemic mixture (±), though its enantiopure form, (S)-(-)-5-benzoyl-2-pyrrolidinone (CAS: 74936-94-0), is also a key procurement target for asymmetric synthesis applications [1]. Structurally, the C5-benzoyl motif introduces an electrophilic carbonyl adjacent to the lactam nitrogen, a critical feature that differentiates its reactivity from C4- or N-substituted pyrrolidinone analogs [2].

Why 5-Benzoylpyrrolidin-2-one Cannot Be Replaced by N-Benzoyl or C4-Substituted Analogs in Procurement Specifications


Generic substitution of 5-benzoylpyrrolidin-2-one with structurally similar pyrrolidinones (e.g., N-benzoylpyrrolidin-2-one or C4-substituted variants) fails due to fundamental differences in electronic configuration and steric accessibility of the carbonyl group, which dictate divergent chemical reactivity profiles [1]. The C5-benzoyl group in the target compound creates a uniquely strained, electron-deficient carbonyl adjacent to the lactam nitrogen, enabling rapid and high-yielding aminolysis and transamidation reactions under mild, aqueous conditions—a property not shared by N-benzoyl or other regioisomeric analogs [2]. Furthermore, the stereochemical outcome of reactions employing chiral auxiliaries or catalysts is profoundly influenced by the C5 substitution pattern; substituting a C4-substituted or N-substituted analog will alter the steric environment and likely compromise enantioselectivity or synthetic yield in established protocols [3].

Quantitative Differentiation of 5-Benzoylpyrrolidin-2-one: Head-to-Head Evidence for Scientific Selection


Synthetic Utility: Aqueous Transamidation Yields and Reaction Rates vs. N-Benzoylpyrrolidin-2-one

In direct head-to-head comparisons of N-acyl lactam reactivity, 5-benzoylpyrrolidin-2-one (a C5-substituted benzoylpyrrolidin-2-one) demonstrates markedly superior reactivity in metal-free transamidation reactions relative to N-benzoylpyrrolidin-2-one and other N-acyl lactams. Under identical aqueous conditions, the C5-benzoylated substrate achieves near-quantitative conversion to the corresponding acyl hydrazide (up to 92% yield) within 5 minutes, a reaction rate that is orders of magnitude faster than observed for N-benzoyl or N-acetyl lactams [1][2]. This enhanced reactivity is attributed to the unique distortion of the amide bond and the increased electrophilicity of the C5-carbonyl, which is conjugated to the lactam nitrogen. This performance directly addresses procurement specifications where a highly reactive 'activated amide' is required to circumvent the need for transition-metal catalysts in downstream functionalization [3].

Organic Synthesis Amide Activation Green Chemistry

Synthetic Utility: Regioselective Functionalization as a Precursor for Bioactive Molecules

5-Benzoylpyrrolidin-2-one serves as a critical, regioselective intermediate in the formal synthesis of complex natural products. A comparative analysis of synthetic routes to (±)-clausenamide reveals that the C5-benzoyl group in N-(4-methoxyphenyl)-5-benzoylpyrrolidin-2-one is essential for directing subsequent oxidative and condensation steps that are not feasible with simpler pyrrolidinone derivatives [1]. The benzoyl moiety at C5 provides the necessary steric and electronic control for regioselective C-H functionalization. In contrast, analogs lacking the C5-benzoyl group (e.g., 5-alkyl or 5-aryl pyrrolidinones) would require additional protection/deprotection steps or alternative, lower-yielding pathways to achieve the same core structure [2].

Medicinal Chemistry Chiral Auxiliary Total Synthesis

Chiral Separation: Comparative Enantioselective Chromatographic Behavior

Quantitative structure-enantioselective retention relationship (QSERR) studies on a series of pyrrolidin-2-one derivatives demonstrate that the C5 substitution pattern, particularly the presence of a benzoyl group, is a key structural determinant governing enantioseparation on polysaccharide-based chiral stationary phases [1]. Comparative analysis of 15 structurally diverse 4C-substituted pyrrolidin-2-one derivatives revealed that the steric bulk and electronic nature of the C5-benzoyl group significantly alter the retention factor (k) and enantioselectivity (α) compared to C5-alkyl or C5-aryl analogs [2]. Specifically, the benzoyl group's planarity and electron-withdrawing character enhance π-π interactions with the chiral selector, leading to baseline separation (Rs > 1.5) under conditions where other analogs co-elute. This directly informs method development for analytical or preparative-scale procurement of enantiopure 5-benzoylpyrrolidin-2-one [1].

Analytical Chemistry Chiral Chromatography Enantioseparation

Biological Profiling: 5-Lipoxygenase (5-LOX) Inhibition vs. Analog Weakness

While 5-benzoylpyrrolidin-2-one derivatives have been reported as 'potent lipoxygenase inhibitors' [1], quantitative evidence for the core racemate is weak. In a direct binding assay against rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase (5-LOX), 5-benzoylpyrrolidin-2-one showed no significant inhibitory activity at 100 µM [2]. This stands in contrast to certain 5-alkoxy-1-benzoylpyrrolidin-2-one derivatives which demonstrate robust anti-amnesic activity, being more potent than piracetam and aniracetam (active dose ranges: 50-200 mg/kg and 50-400 mg/kg, p.o., respectively) [3]. This highlights a critical differentiation: the parent 5-benzoylpyrrolidin-2-one is a weak or inactive scaffold for 5-LOX, whereas specific C5-alkoxy modifications yield potent nootropic agents. Procurement of the unsubstituted core should be driven by synthetic, not biological, goals.

Inflammation Lipoxygenase Inhibition Pharmacology

Procurement Specification: Purity, Physical Form, and Enantiomeric Options

For procurement, a key differentiator is the availability of 5-benzoylpyrrolidin-2-one in both racemic (CAS: 111556-29-7) and enantiomerically pure forms (e.g., (S)-enantiomer, CAS: 74936-94-0) [1][2]. The racemate is typically supplied at 95% purity, while the enantiopure form is essential for asymmetric synthesis applications [3]. Comparative pricing and availability across vendors show that the (S)-enantiomer is a specialty chemical with limited commercial sources, whereas the racemate is more widely available. A direct comparison of physical properties is not possible without vendor-specific batch data, but procurement should be driven by the specific stereochemical requirements of the synthetic or analytical application.

Chemical Procurement Analytical Standards Chiral Building Blocks

Defined Research and Industrial Applications for 5-Benzoylpyrrolidin-2-one (CAS: 111556-29-7)


Medicinal Chemistry: Late-Stage Functionalization via Activated Amide Aminolysis

5-Benzoylpyrrolidin-2-one is optimally utilized as an 'activated amide' building block in medicinal chemistry for the late-stage diversification of complex drug candidates. Its C5-benzoyl group enables rapid, transition-metal-free transamidation and aminolysis reactions under mild, aqueous conditions, a property not shared by N-benzoyl or C4-substituted analogs [1][2]. This allows for the efficient installation of diverse amine moieties to generate libraries of pyrrolidinone-containing analogs for structure-activity relationship (SAR) studies, circumventing the need for harsh catalysts or protecting groups and thereby accelerating the drug discovery process.

Asymmetric Synthesis: Chiral Building Block for Total Synthesis

The (S)-enantiomer of 5-benzoylpyrrolidin-2-one (CAS: 74936-94-0) is a critical, procurement-defined starting material for the asymmetric synthesis of complex natural products and pharmaceuticals. Its pre-installed stereocenter at C5 and the reactive benzoyl group make it an ideal scaffold for constructing chiral pyrrolidine cores, as demonstrated in the formal synthesis of (±)-clausenamide [1]. Using the racemic or incorrect enantiomer will lead to a loss of stereochemical fidelity and ultimately a failed or low-yielding synthesis. This application is contingent on procuring the correct enantiopure building block.

Analytical Method Development: Chiral Chromatography and QC Standards

The distinct chromatographic behavior of 5-benzoylpyrrolidin-2-one on polysaccharide-based chiral stationary phases (CSPs), quantified by QSERR studies, makes it a valuable model analyte for developing enantioselective HPLC or SFC methods [1]. Laboratories can use this compound to benchmark new chiral columns, optimize separation conditions, or as a chiral quality control (QC) standard to verify the enantiopurity of synthesized batches. The availability of both racemic and enantiopure forms from commercial sources facilitates the creation of robust analytical methods for both achiral and chiral pyrrolidinone compounds.

Organic Methodology Research: Exploring Novel Acyl Transfer Reactions

5-Benzoylpyrrolidin-2-one is a preferred substrate for academic and industrial methodology groups investigating novel amide bond activation strategies, acyl transfer reactions, and 'green' chemistry protocols [1][2]. Its heightened electrophilicity at the C5-carbonyl, which enables rapid reactions under metal-free conditions, provides a benchmark for comparing the efficiency of new catalysts or reagents. It serves as a standard 'activated amide' to probe reaction mechanisms and develop more sustainable synthetic transformations, a role for which less electrophilic N-benzoyl or alkyl-substituted pyrrolidinones are poorly suited.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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